molecular formula C8H7ClO3 B092838 2-Chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 18268-76-3

2-Chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B092838
CAS RN: 18268-76-3
M. Wt: 186.59 g/mol
InChI Key: ZOKLABLCKDZYOP-UHFFFAOYSA-N
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Patent
US07872018B2

Procedure details

2-Chloro-4,5-dimethoxy-benzaldehyde (135, 2.00 g, 0.00997 mol), dichloromethane (73.44 mL) and aluminum trichloride (2.50 g, 0.0187 mol) were combined under an atmosphere of nitrogen. The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and washed with 5% ethyl acetate in hexane to provide an off-white solid (136, 757 mg, 41%). MS (ESI) [M−H+]−=185.0, 187.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
73.44 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([O:10]C)[C:7]([O:12][CH3:13])=[CH:6][C:3]=1[CH:4]=[O:5].ClCCl.[Cl-].[Cl-].[Cl-].[Al+3]>O>[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[C:7]([O:12][CH3:13])=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C(=C1)OC)OC
Step Two
Name
Quantity
73.44 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
washed with 5% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to provide an off-white solid (136, 757 mg, 41%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C=O)C=C(C(=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.